1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one
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Overview
Description
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with benzyloxy groups and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step involves the chlorination of the ethanone moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-Benzyloxy-5-methoxypyridin-2-yl]-2-chloroethan-1-one
- 1-[4,5-Dimethoxypyridin-2-yl]-2-chloroethan-1-one
- 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-bromoethan-1-one
Uniqueness
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of the chloroethanone moiety
Properties
CAS No. |
113590-95-7 |
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Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-[4,5-bis(phenylmethoxy)pyridin-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C21H18ClNO3/c22-12-19(24)18-11-20(25-14-16-7-3-1-4-8-16)21(13-23-18)26-15-17-9-5-2-6-10-17/h1-11,13H,12,14-15H2 |
InChI Key |
BQZOMSQKKRKZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2OCC3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
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